molecular formula C11H13ClN4 B11872506 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine

6-Chloro-2-cyclobutyl-7-ethyl-7H-purine

Cat. No.: B11872506
M. Wt: 236.70 g/mol
InChI Key: WSWPFYGMIJBPGJ-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclobutyl-7-ethyl-7H-purine is a heterocyclic compound with the molecular formula C₁₁H₁₃ClN₄ . It is a derivative of purine, a fundamental structure in biochemistry, known for its role in the formation of nucleotides. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclobutyl group at the 2nd position, and an ethyl group at the 7th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Cyclobutylation: The cyclobutyl group is introduced via a cycloaddition reaction, often using cyclobutyl halides under basic conditions.

    Ethylation: The ethyl group is added through an alkylation reaction, typically using ethyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large quantities of chlorinating agents in controlled environments.

    Automated Cyclobutylation: Employing automated reactors to ensure consistent cyclobutyl group introduction.

    Continuous Ethylation: Utilizing continuous flow reactors for the ethylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclobutyl-7-ethyl-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The cyclobutyl group can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Aminated Derivatives: Formed through substitution of the chlorine atom with amines.

    Oxidized Products: Various oxidized forms depending on the oxidizing agent used.

    Cycloaddition Products: Larger ring systems formed through cycloaddition reactions.

Scientific Research Applications

6-Chloro-2-cyclobutyl-7-ethyl-7H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclobutyl-7-ethyl-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the cyclobutyl group contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the cyclobutyl and ethyl groups, making it less complex.

    2-Cyclobutyl-7-ethylpurine: Similar structure but without the chlorine atom.

    7-Ethylpurine: Lacks both the chlorine and cyclobutyl groups.

Uniqueness

6-Chloro-2-cyclobutyl-7-ethyl-7H-purine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom, cyclobutyl group, and ethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-2-cyclobutyl-7-ethylpurine

InChI

InChI=1S/C11H13ClN4/c1-2-16-6-13-11-8(16)9(12)14-10(15-11)7-4-3-5-7/h6-7H,2-5H2,1H3

InChI Key

WSWPFYGMIJBPGJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC(=N2)C3CCC3)Cl

Origin of Product

United States

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